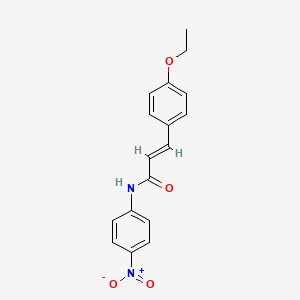![molecular formula C18H12FN3 B5304391 7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that exhibits a unique structure and properties. It has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its effects on different biological systems.
作用機序
The mechanism of action of 7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting the activity of different enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in regulating cell cycle progression. It has also been suggested that the compound induces apoptosis in cancer cells by activating different signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine have been studied extensively. It has been shown to have potent inhibitory effects on different enzymes involved in various cellular processes. Additionally, it has been shown to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases. However, the compound has also been shown to have some toxic effects on certain cell types, which limits its use in certain applications.
実験室実験の利点と制限
One of the main advantages of 7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is its potent inhibitory effects on different enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, the compound has been shown to have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. However, the compound also has some limitations for lab experiments. For example, it has been shown to have some toxic effects on certain cell types, which limits its use in certain applications. Additionally, the compound is relatively expensive to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. This could involve studying its effects on different cell types and animal models. Another direction is to explore its potential as a tool for studying the role of different enzymes in various biological processes. This could involve developing new methods for synthesizing the compound and optimizing its use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations for its use in different applications.
Conclusion:
7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to optimize its use in different scientific research fields.
合成法
The synthesis of 7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine has been achieved using various methods. One of the most common methods involves the reaction of 4-fluoroaniline, phenylpyruvic acid, and hydrazine hydrate in the presence of acetic acid. The reaction proceeds through a multistep process, including cyclization and condensation, to produce the final product. Other methods involve the use of different starting materials and catalysts to achieve the same product.
科学的研究の応用
7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been investigated as a potential inhibitor of different enzymes such as cyclin-dependent kinases, glycogen synthase kinase 3, and protein kinase B. It has also been studied for its anticancer properties and its ability to induce apoptosis in cancer cells. Additionally, it has been explored as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3/c19-15-8-6-14(7-9-15)17-10-11-20-18-16(12-21-22(17)18)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKRJVYAERNFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)
![1'-[(5-chloropyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5304318.png)
![3-benzyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B5304330.png)

![4-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5304344.png)
![N-[3-(2-methoxyphenyl)propyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304350.png)
![4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5304358.png)
![2-(4-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5304363.png)
![2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B5304365.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5304371.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5304379.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-pyridin-4-ylpiperidine-4-carboxamide](/img/structure/B5304381.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5304382.png)
